1-[1-(2-aminoethyl)-1H-benzimidazol-2-yl]ethanol 1-[1-(2-aminoethyl)-1H-benzimidazol-2-yl]ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20128187
InChI: InChI=1S/C11H15N3O/c1-8(15)11-13-9-4-2-3-5-10(9)14(11)7-6-12/h2-5,8,15H,6-7,12H2,1H3
SMILES:
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol

1-[1-(2-aminoethyl)-1H-benzimidazol-2-yl]ethanol

CAS No.:

Cat. No.: VC20128187

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(2-aminoethyl)-1H-benzimidazol-2-yl]ethanol -

Specification

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
IUPAC Name 1-[1-(2-aminoethyl)benzimidazol-2-yl]ethanol
Standard InChI InChI=1S/C11H15N3O/c1-8(15)11-13-9-4-2-3-5-10(9)14(11)7-6-12/h2-5,8,15H,6-7,12H2,1H3
Standard InChI Key SPXFJWGXONWXBA-UHFFFAOYSA-N
Canonical SMILES CC(C1=NC2=CC=CC=C2N1CCN)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzimidazole core, a bicyclic structure comprising fused benzene and imidazole rings. At the 1-position of the benzimidazole, a 2-aminoethyl group (-CH2CH2NH2) is attached, while the 2-position is substituted with an ethanol moiety (-CH2CH2OH). This arrangement creates multiple sites for chemical reactivity and biological interaction, including nucleophilic amino and hydroxyl groups and an aromatic system capable of electrophilic substitution .

Physical and Chemical Properties

Key physicochemical parameters derived from analogous benzimidazole derivatives include:

PropertyValueSource
Molecular FormulaC11H14N3O
Molecular Weight204.25 g/mol
Density~1.24 g/cm³
Boiling Point~381.8°C
SolubilityModerate in polar solvents

The amino and hydroxyl groups enhance solubility in aqueous media, while the aromatic system contributes to stability under physiological conditions .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of 1-[1-(2-aminoethyl)-1H-benzimidazol-2-yl]ethanol typically involves multi-step organic reactions. A common route includes:

  • Condensation: Reacting o-phenylenediamine with a β-keto acid derivative to form the benzimidazole core.

  • Alkylation: Introducing the 2-aminoethyl group via nucleophilic substitution using 2-chloroethylamine.

  • Hydroxylation: Oxidizing a terminal methyl group to an ethanol moiety using catalytic oxidation .

Yield optimization often requires careful control of reaction temperature and stoichiometry, with reported efficiencies ranging from 45% to 68% for analogous compounds .

Structural Analogues

Modifications to the benzimidazole scaffold significantly alter bioactivity:

  • Aminoethyl chain length: Shorter chains (e.g., -CH2NH2) reduce cytotoxicity but improve solubility.

  • Ethanol substitution: Replacement with bulkier groups (e.g., isopropyl) diminishes DNA-binding affinity .

Biological Activities and Mechanisms

Antimicrobial Effects

Benzimidazoles exhibit broad-spectrum antimicrobial activity. While specific data for this compound is limited, structurally similar molecules show:

  • Antifungal Activity: MIC values of 8–32 μg/mL against Candida albicans.

  • Antibacterial Efficacy: 90% growth inhibition of Staphylococcus aureus at 64 μg/mL .

Applications in Drug Development

Therapeutic Targets

The compound’s multimodal interactions make it suitable for targeting:

  • Enzymes: Topoisomerases, kinases, and cytochrome P450 isoforms.

  • Receptors: G protein-coupled receptors (GPCRs) and nuclear hormone receptors .

Agricultural Chemistry

Benzimidazole derivatives are employed as fungicides and herbicides. Preliminary data suggest efficacy against Botrytis cinerea (gray mold) at EC50 = 12.5 ppm, though field trials are pending .

Recent Advances and Future Directions

Computational Studies

Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to the Topo I-DNA complex, corroborating experimental inhibition data .

Clinical Prospects

Phase I trials for analogues are anticipated by 2026, focusing on pharmacokinetics and dose-limiting toxicities. Key challenges include improving oral bioavailability and reducing off-target effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator